An In-depth Technical Guide to 4-Nitropiperidine Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-Nitropiperidine Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Nitropiperidine hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in the synthesis of novel chemical entities.
Core Chemical Identity
CAS Number: 1881295-85-7[1][2]
Molecular Formula: C₅H₁₁ClN₂O₂[2]
Molecular Weight: 166.61 g/mol [1][2]
Chemical Structure:
Caption: Chemical structure of 4-Nitropiperidine hydrochloride.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 4-Nitropiperidine hydrochloride is presented below. It is imperative to handle this compound in a controlled laboratory environment, adhering to all standard safety protocols.
| Property | Value | Reference/Note |
| Appearance | Expected to be a solid. | Based on the nature of similar hydrochloride salts. |
| Melting Point | Not explicitly available. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally enhances solubility in polar solvents. |
| Storage Conditions | Inert atmosphere, 2-8°C. | [2] |
| Purity | Typically available at ≥95%. | [1] |
| Safety Precautions | No specific MSDS is available for this compound. The following precautions are based on analogous structures (piperidine hydrochlorides and nitroalkanes) and should be strictly followed. | |
| Hazard Statements | Potentially harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Nitroalkanes can have explosive potential, particularly in the presence of impurities or at elevated temperatures. | Inferred from safety data of related piperidine and nitro compounds. |
| Precautionary Statements | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Store in a well-ventilated place. Keep container tightly closed. | Inferred from safety data of related piperidine and nitro compounds. |
| First Aid Measures | If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician. If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Inferred from safety data of related piperidine and nitro compounds. |
Synthesis of 4-Nitropiperidine Hydrochloride: A Step-by-Step Protocol
The synthesis of 4-Nitropiperidine hydrochloride can be approached through a multi-step sequence starting from a protected piperidone derivative. The following protocol is adapted from established methodologies for the synthesis of 4-nitro-piperidine derivatives.[3]
Caption: Synthetic workflow for 4-Nitropiperidine hydrochloride.
Step 1: Synthesis of N-Boc-4-(hydroxyimino)piperidine
Rationale: The initial step involves the conversion of the ketone functionality in N-Boc-4-piperidone to an oxime. This is a standard and high-yielding reaction that sets the stage for the subsequent reduction and oxidation steps. The Boc protecting group is crucial to prevent side reactions at the piperidine nitrogen.
Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).
-
Slowly add hydroxylamine hydrochloride (1.5-2.5 eq) to the mixture.
-
Heat the reaction mixture to 50°C and stir for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime product, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-4-(hydroxyamino)piperidine
Rationale: The oxime is selectively reduced to a hydroxylamine. Sodium cyanoborohydride is a mild reducing agent suitable for this transformation, especially under acidic conditions which facilitate the reduction.
Protocol:
-
Dissolve the N-Boc-4-(hydroxyimino)piperidine (1.0 eq) from the previous step in methanol.
-
Slowly add sodium cyanoborohydride (1.2 eq) to the solution at room temperature.
-
Adjust the pH of the reaction mixture to approximately 3 using a dilute solution of hydrochloric acid (e.g., 1N HCl).
-
Stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an aqueous acid solution.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to obtain the hydroxylamine derivative.
Step 3: Synthesis of N-Boc-4-nitropiperidine
Rationale: The hydroxylamine is oxidized to the corresponding nitro compound. Ozonolysis at low temperatures is an effective method for this transformation, minimizing the formation of byproducts.
Protocol:
-
Dissolve the N-Boc-4-(hydroxyamino)piperidine (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until the starting material is consumed (monitoring by TLC is crucial).
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 4: Synthesis of 4-Nitropiperidine Hydrochloride
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid.
Protocol:
-
Dissolve the purified N-Boc-4-nitropiperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add an excess of a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in 1,4-dioxane).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete deprotection.
-
The hydrochloride salt will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield 4-Nitropiperidine hydrochloride.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with a non-polar solvent to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[4][5]
Analytical Characterization
A suite of analytical techniques is essential for the structural confirmation and purity assessment of 4-Nitropiperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will appear as multiplets, as will the protons at position 3 and 5. The proton at position 4, attached to the carbon bearing the nitro group, will also be a multiplet, likely shifted downfield due to the electron-withdrawing nature of the nitro group. The N-H protons of the hydrochloride salt will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the non-equivalent carbons of the piperidine ring. The carbon at position 4, bonded to the nitro group, is expected to be significantly downfield. The carbons at positions 2 and 6, adjacent to the nitrogen, will also show a characteristic chemical shift.[6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Nitropiperidine hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3200-2700 cm⁻¹ is characteristic of the ammonium salt (R₂NH₂⁺).
-
C-H stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine ring.
-
N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-N stretching: This will likely appear in the fingerprint region.
High-Performance Liquid Chromatography (HPLC)
Purity analysis and quantification of 4-Nitropiperidine hydrochloride can be performed using Reverse-Phase HPLC (RP-HPLC). As the molecule lacks a strong chromophore, UV detection might be challenging. Derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.[9][10][11]
A general HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV (if derivatized) or CAD/ELSD.
Applications in Drug Discovery and Organic Synthesis
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[12] 4-Nitropiperidine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules due to the reactive nature of the nitro group and the secondary amine functionality.
Caption: Synthetic utility of 4-Nitropiperidine hydrochloride.
Precursor to 4-Aminopiperidine Derivatives
The nitro group can be readily reduced to an amine functionality using various reducing agents (e.g., catalytic hydrogenation with Pd/C, SnCl₂/HCl, or iron in acidic media).[4] The resulting 4-aminopiperidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors and GPCR modulators.
Synthesis of Spirocyclic Compounds
4-Nitropiperidine derivatives are valuable starting materials for the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.[3]
Building Block for Novel Analgesics
The piperidine ring is a core component of many potent analgesics, including the fentanyl family of opioids.[5] 4-Substituted piperidines are key intermediates in the synthesis of these and other novel pain therapeutics.
Conclusion
4-Nitropiperidine hydrochloride is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its synthesis, while multi-stepped, relies on well-established chemical transformations. Proper handling and characterization are paramount to its successful application in the development of novel and complex molecular architectures. This guide provides a foundational understanding for researchers and scientists working with this important building block.
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